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Compound of Interest

Compound Name: 1-Methyl-1H-indazol-6-ol

Cat. No.: B178927

An In-depth Technical Guide to 1-Methyl-1H-indazol-6-ol (CAS: 118933-92-9)

Abstract: This technical guide provides a comprehensive overview of 1-Methyl-1H-indazol-6-ol
(CAS No. 118933-92-9), a heterocyclic building block of significant interest to the
pharmaceutical and medicinal chemistry sectors. The indazole scaffold is a privileged structure
in drug discovery, serving as the core of numerous clinically evaluated and approved
therapeutic agents. This document consolidates critical data on the physicochemical properties,
spectroscopic profile, plausible synthetic routes, and potential applications of this compound. It
is intended to serve as a foundational resource for researchers, chemists, and drug
development professionals leveraging this versatile molecule in their scientific endeavors. We
will delve into not only the "what" but the "why" of its chemical behavior and utility, providing
field-proven insights and detailed experimental methodologies.

Core Physicochemical & Spectroscopic Profile

1-Methyl-1H-indazol-6-ol is a solid, stable organic compound under recommended storage
conditions. Its structure, featuring a bicyclic indazole core with a methyl group on the N1
position and a hydroxyl group at the C6 position, makes it an important intermediate for
creating more complex molecules. The methyl group at the N1 position prevents unwanted N-
alkylation or tautomerization in subsequent synthetic steps, directing functionalization to other
parts of the molecule. The hydroxyl group at the C6 position provides a convenient handle for
derivatization, such as etherification or conversion to other functional groups.
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Physicochemical Properties

The fundamental properties of 1-Methyl-1H-indazol-6-ol are summarized below. This data is
critical for planning reactions, determining appropriate solvents, and ensuring proper storage.

Property Value Source(s)
CAS Number 118933-92-9 [1][2]
Molecular Formula CsHsN20 [11121[3]
Molecular Weight 148.16 g/mol [1][3]
Physical Form Solid
IUPAC Name 1-methylindazol-6-ol [1]
Common Synonyms ?—Hydroxy—l—methyl—lH— [3]
indazole

2-8°C, under inert gas
Storage Temperature _ [4]
(Nitrogen)

XLogP3 1.8 [1]

Spectroscopic Characterization: A Practical Guide

While specific, authenticated spectra for this compound are not widely published, its structure
can be unequivocally confirmed using standard analytical techniques. Below are detailed
protocols for acquiring the necessary data, representing a self-validating system for structural
elucidation.

Experimental Protocol: Spectroscopic Analysis
Objective: To confirm the identity and purity of 1-Methyl-1H-indazol-6-ol.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Dissolve 5-10 mg of the solid compound in ~0.7 mL of a suitable
deuterated solvent (e.g., DMSO-de or CDCIs) in a standard 5 mm NMR tube.[5][6] DMSO-ds
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is often preferred for compounds with hydroxyl protons to observe the exchangeable proton
signal.

e 'H NMR Acquisition:

e Use a standard single-pulse experiment on a 400 MHz or higher spectrometer.

e Acquire 16-64 scans with a spectral width of ~16 ppm and a relaxation delay of 2-5 seconds.
[516]

e 13C NMR Acquisition:

o Use a proton-decoupled pulse sequence (e.g., 'zgpg30').

e Acquire 1024-4096 scans with a spectral width of ~220 ppm and a relaxation delay of 2-5
seconds to ensure quantitative detection of all carbon signals, including quaternary carbons.

[51[6]
2. Mass Spectrometry (MS):

o Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable
solvent like methanol or acetonitrile.

e Acquisition (LC-MS):

« Inject the sample into a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled
with liquid chromatography.

o Use electrospray ionization (ESI) in positive mode to detect the protonated molecule [M+H]*.

e Scan a mass range of m/z 50-500 to observe the molecular ion and potential fragments.[5]
The high-resolution data will allow for the determination of the elemental composition,
confirming the molecular formula CsHsN:z0.

Predicted Spectroscopic Data

Based on the known structure and data from analogous indazole derivatives, the following
spectral characteristics are anticipated.[7][8]
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H NMR (Predicted, in DMSO-ds)

Chemical Shift (3, ppm)

Assignment

~9.5-10.0 (s, 1H)

-OH (hydroxyl proton)

~7.8 (s, 1H) H-3 (indazole ring)
~7.5 (d, 1H) H-4 or H-7

~7.0 (d, 1H) H-4 or H-7

~6.8 (dd, 1H) H-5

~4.0 (s, 3H) N-CHs (methyl group)

13C NMR (Predicted, in DMSO-de)

Chemical Shift (3, ppm)

Assignment

~155-160 C-6 (bearing -OH)
~140-145 C-7a (bridgehead)
~130-135 C-3

~120-125 C-3a (bridgehead)
~115-120 C-4orC-7
~110-115 C-4 or C-7
~95-100 C-5

~35-40 N-CHs

Synthesis and Purification Workflow

The synthesis of 1-Methyl-1H-indazol-6-ol is not commonly detailed in the literature, but a

logical and efficient route can be designed based on established indazole chemistry.[9] A highly

plausible approach involves the N-methylation of a suitable 6-substituted-1H-indazole

precursor.
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Proposed Synthetic Pathway

The chosen strategy is the direct N-methylation of commercially available 6-benzyloxy-1H-
indazole followed by deprotection via catalytic hydrogenation. This two-step process is robust
and avoids harsh conditions that could compromise the indazole core.

o Step 1: N-Methylation: The indazole nitrogen is deprotonated with a strong base like sodium
hydride (NaH) to form an indazolide anion. This anion then acts as a nucleophile, attacking
an electrophilic methyl source like methyl iodide (CHsl).

o Step 2: Deprotection: The benzyl protecting group on the hydroxyl function is selectively
removed using hydrogen gas (Hz) in the presence of a palladium on carbon (Pd/C) catalyst.
This method is clean and high-yielding.

Workflow Diagram: Synthesis & Purification

Caption: Synthetic workflow for 1-Methyl-1H-indazol-6-ol.
Experimental Protocol: Two-Step Synthesis

Objective: To synthesize 1-Methyl-1H-indazol-6-ol from 6-benzyloxy-1H-indazole.
Materials:

e 6-Benzyloxy-1H-indazole

e Sodium hydride (NaH), 60% dispersion in mineral olil

¢ Methyl iodide (CHsl)

e Anhydrous Tetrahydrofuran (THF)

o Palladium on carbon (Pd/C), 10 wt. %

o Ethanol (EtOH)

e Hydrogen gas (H2)

o Standard laboratory glassware and safety equipment
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Step 1: Synthesis of 6-Benzyloxy-1-methyl-1H-indazole

Carefully wash sodium hydride (1.2 eq.) with anhydrous hexane under an inert atmosphere
(N2 or Ar) to remove the mineral oil.

Suspend the washed NaH in anhydrous THF in a flame-dried, three-neck round-bottom flask
equipped with a magnetic stirrer and dropping funnel.

Cool the suspension to 0°C in an ice bath.

Dissolve 6-benzyloxy-1H-indazole (1.0 eq.) in anhydrous THF and add it dropwise to the
NaH suspension over 30 minutes. Causality: This slow addition controls the exothermic
reaction and hydrogen gas evolution that occurs upon deprotonation of the indazole N-H.

Allow the mixture to stir at 0°C for 1 hour after the addition is complete.
Add methyl iodide (1.1 eq.) dropwise at 0°C.
Remove the ice bath and allow the reaction to warm to room temperature, stirring overnight.

Monitor the reaction by TLC. Upon completion, quench the reaction by carefully adding
saturated aqueous ammonium chloride solution.

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over
anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude
product.

Step 2: Synthesis of 1-Methyl-1H-indazol-6-ol

Dissolve the crude 6-benzyloxy-1-methyl-1H-indazole from Step 1 in ethanol.

Add 10% Pd/C catalyst (approx. 5-10 mol %). Causality: Pd/C is a highly efficient catalyst for
the cleavage of the C-O bond of the benzyl ether via hydrogenation.

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g.,
using a balloon) with vigorous stirring.

Monitor the reaction by TLC until the starting material is fully consumed.
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e Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the
Pd/C catalyst. Safety Note: The Pd/C catalyst can be pyrophoric; do not allow the filter cake
to dry completely.

o Wash the Celite pad with additional ethanol.
o Concentrate the filtrate under reduced pressure to yield the crude 1-Methyl-1H-indazol-6-ol.
Purification:

 Purify the crude product using silica gel column chromatography, eluting with a gradient of
ethyl acetate in hexanes to afford the final product as a solid.

Relevance in Drug Discovery

The indazole core is a bioisostere of the naturally occurring indole nucleus, a ubiquitous feature
in bioactive molecules. Replacing the indole CH group with a nitrogen atom to form the
indazole ring alters the electronic properties and hydrogen bonding capabilities, often leading
to improved metabolic stability or enhanced binding affinity for biological targets.

Role as a Pharmacophore

1-Methyl-1H-indazol-6-ol is a valuable pharmacophore primarily because it provides a rigid
scaffold with strategically placed functional groups for derivatization. Its utility is exemplified by
its structural relationship to potent therapeutic agents. For instance, the closely related
compound 1-((S)-2-aminopropyl)-1H-indazol-6-ol is a potent and selective 5-HT2 receptor
agonist developed for treating ocular hypertension.[10] This demonstrates that the 6-hydroxy-1-
alkyl-indazole core is a viable template for engaging with G-protein coupled receptors
(GPCRs).
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Core Scaffold

@-Methyl-lH-indazol-6-oD

Serves as structural basis for

Bioactive Deriyative Example

1-((S)-2-aminopropyl)-1H-indazol-6-ol

(5-HT2 Agonist)

Click to download full resolution via product page

Caption: Relationship between the core scaffold and a bioactive agent.

Context: 5-HT2 Receptor Signaling

To understand the therapeutic context, it's useful to visualize the signaling pathway targeted by
indazole-based agonists. 5-HT2 receptors are GPCRs that couple to Gaq proteins. Agonist
binding initiates a cascade that leads to the activation of phospholipase C (PLC).
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Caption: Simplified 5-HT2A receptor Gq signaling pathway.

Safety, Handling, and Storage
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Scientific integrity demands rigorous attention to safety. 1-Methyl-1H-indazol-6-ol is classified
as harmful and requires careful handling in a controlled laboratory environment.

GHS Hazard Information

The compound is associated with the following hazards according to the Globally Harmonized
System (GHS).[1][11]

Hazard Code Description Pictogram Signal Word
] GHSO07 (Exclamation ]
H302 Harmful if swallowed Warning
Mark)
Harmful in contact GHSO07 (Exclamation ]
H312 ) ) Warning
with skin Mark)
o GHSO07 (Exclamation _
H332 Harmful if inhaled Warning
Mark)
S GHSO07 (Exclamation )
H315 Causes skin irritation Warning
Mark)
Causes serious eye GHSO07 (Exclamation ]
H319 o Warning
irritation Mark)

May cause respiratory  GHSO07 (Exclamation ]
H335 o Warning
irritation Mark)

Protocol: Safe Handling and Storage

e Engineering Controls: Always handle this compound inside a certified chemical fume hood to
prevent inhalation of dust or vapors.[11] Ensure an eyewash station and safety shower are
readily accessible.[12]

o Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety
goggles that conform to OSHA or EN166 standards.[11][13]

» Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.
Wash hands and any exposed skin thoroughly after handling.[11][13] Do not eat, drink, or
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smoke in the laboratory.[11]

o Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated area at
the recommended temperature of 2-8°C.[4] Storing under an inert atmosphere of nitrogen is
recommended to prevent potential degradation.

o Disposal: Dispose of waste materials in accordance with local, regional, and national
hazardous waste regulations.[11][13]

Conclusion

1-Methyl-1H-indazol-6-ol (CAS: 118933-92-9) is more than just a chemical intermediate; it is a
strategically designed building block for modern drug discovery. Its stable, functionalized
indazole core presents a validated starting point for the synthesis of novel therapeutic agents,
particularly those targeting GPCRs and kinases. This guide has provided a technical framework
for its characterization, synthesis, and safe handling, grounded in established chemical
principles and practical, field-proven methodologies. By understanding its properties and
potential, researchers can effectively integrate this compound into their discovery pipelines to
accelerate the development of next-generation medicines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of Hastt
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